5-Chloro-2',3-dimethoxy-2,5'-dicarbomethoxy diphenylether (5a) or 2-Chloro-2',3-dimethoxy-5,5'-dicarbomethoxy diphenylether (5b)
Compound Description: These two chlorodiphenylether structures (5a and 5b) were proposed as possible products arising from the oxidative degradation of the glycopeptide antibiotic A35512B. [] While physical methods couldn't definitively distinguish between the two isomers, they were determined to originate from the oxidation of a specific amino acid (10) within A35512B, which shared the same aromatic substitution pattern. []
Relevance: The chlorodiphenylethers (5a or 5b) are considered structurally related to Dimethyl 4-methoxyisophthalate because both are degradation products of the glycopeptide antibiotic A35512B. [] This suggests they are fragments of a larger parent molecule and likely share some structural similarities with Dimethyl 4-methoxyisophthalate.
Compound Description: This compound, also referred to as fragment (6), was isolated alongside Dimethyl 4-methoxyisophthalate (7) during the oxidative degradation of the glycopeptide antibiotic A35512B. []
Relevance: The isolation of Methyl 3,5-bis-(4-methoxycarbonylphenoxy)-4-methoxybenzoate alongside Dimethyl 4-methoxyisophthalate from the same oxidative degradation process strongly suggests a structural relationship between the two compounds. [] This suggests they may represent different fragments of the parent molecule, A35512B.
Phenanthridine (9)
Compound Description: This phenanthridine derivative was isolated as a product of the base hydrolysis of the glycopeptide antibiotic A35512B. [] Further investigation revealed that it originated from a 2',4,6-trihydroxybiphenyl-2,5'-diyldiglycine moiety within the A35512B structure. []
Relevance: While structurally distinct from Dimethyl 4-methoxyisophthalate, Phenanthridine (9) is considered related due to their shared origin as degradation products of the glycopeptide antibiotic A35512B. [] This suggests they represent different portions of the parent molecule and might offer insights into its overall structure and potential activity.
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5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone is one of the key volatile components of shoyu (soy sauce). It also occurs in roasted coffee and blackberries.
Non-hygroscopic, forms urethanes with good hydrolytic stability, dry heat aging and chemical and environmental resistance. 1,3-Propanediol bis(4-aminobenzoate) (PBA) is an aromatic diamine. Its crystal structure has been determined by single crystal X-ray diffraction. Its ability to improve the flexibility of electrically conductive adhesives (ECAs) has been studied. Results show that it has a good impact on the electrical, mechanical and thermal properties of the ECAs.